molecular formula C8H8N4O2 B13011283 Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B13011283
M. Wt: 192.17 g/mol
InChI Key: UPLSHEGZOIRLHI-UHFFFAOYSA-N
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Description

Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from pyrrole derivatives, the compound can be synthesized via bromohydrazone intermediates . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby disrupting cellular signaling pathways crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound in targeted cancer therapy .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)7-10-6(9)5-3-2-4-12(5)11-7/h2-4H,1H3,(H2,9,10,11)

InChI Key

UPLSHEGZOIRLHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=CC=C2C(=N1)N

Origin of Product

United States

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